molecular formula C10H8O2 B1206851 Methylchromone CAS No. 85-90-5

Methylchromone

Cat. No.: B1206851
CAS No.: 85-90-5
M. Wt: 160.17 g/mol
InChI Key: ABJKIHHNDMEBNA-UHFFFAOYSA-N
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Description

Methylchromone, also known as 2-methylchromone, is a derivative of chromone, which is an oxygen-containing heterocyclic compound. Chromones are naturally occurring phenolic compounds found in various plants and fungi. This compound is known for its significant biological activities, including antioxidant, antimicrobial, anticancer, and anti-inflammatory properties .

Biochemical Analysis

Biochemical Properties

Methylchromone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of this compound is with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. This compound can inhibit the activity of these enzymes, leading to altered metabolic pathways . Additionally, this compound has been shown to interact with proteins involved in oxidative stress response, such as superoxide dismutase and catalase, enhancing their activity and providing antioxidant protection .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound induces apoptosis by activating the intrinsic apoptotic pathway and upregulating pro-apoptotic genes such as Bax and p53 . It also inhibits the expression of anti-apoptotic genes like Bcl-2. In addition, this compound modulates cell signaling pathways such as the MAPK and PI3K/Akt pathways, leading to reduced cell proliferation and increased cell death . Furthermore, this compound has been shown to enhance the expression of antioxidant genes, thereby reducing oxidative stress and protecting cells from damage .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, including enzymes and receptors, altering their activity and function. For example, this compound inhibits the activity of cytochrome P450 enzymes by binding to their active sites, preventing the metabolism of various substrates . It also activates antioxidant enzymes by binding to their regulatory regions, enhancing their expression and activity . Additionally, this compound modulates gene expression by interacting with transcription factors and epigenetic regulators, leading to changes in the expression of genes involved in cell survival, apoptosis, and oxidative stress response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of antioxidant pathways and inhibition of cell proliferation . In in vitro studies, this compound has been observed to maintain its biological activity for several days, while in in vivo studies, its effects can last for weeks .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects such as antioxidant protection and anti-inflammatory activity . At high doses, it can cause toxic effects, including liver damage and oxidative stress . Threshold effects have been observed, where the beneficial effects of this compound are seen at specific dosage ranges, while adverse effects occur at higher doses . It is important to determine the optimal dosage of this compound to maximize its therapeutic potential while minimizing its toxic effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to its synthesis and degradation. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . This compound can be metabolized into various derivatives, some of which retain biological activity while others are inactive . The metabolic pathways of this compound also involve interactions with cofactors such as NADPH and glutathione, which are essential for its enzymatic reactions . These interactions can affect the metabolic flux and levels of metabolites in cells, influencing the overall biological activity of this compound.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via passive diffusion and active transport, involving specific transporters and binding proteins . Once inside the cells, this compound can accumulate in different cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components . The transport and distribution of this compound can affect its localization and accumulation, thereby influencing its biological activity.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can localize to specific compartments or organelles within cells, such as the mitochondria, endoplasmic reticulum, and nucleus . This localization is often mediated by targeting signals and post-translational modifications that direct this compound to its specific destinations . The subcellular localization of this compound can affect its interactions with biomolecules and its overall biological activity. For example, mitochondrial localization of this compound enhances its ability to modulate oxidative stress and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylchromone can be synthesized through various methods, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, optimized for yield and purity. Green synthesis approaches, such as using ionic liquids and solvent-free reactions, are also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Methylchromone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding quinones.

    Thiation: Introduction of sulfur atoms into the chromone structure.

    Hydrogenation: Reduction of the chromone ring to form dihydrochromones.

    Photolysis: Decomposition of this compound under light exposure.

    Reactions with Organometallic Reagents: Formation of organometallic complexes.

    Diels-Alder Reactions: Cycloaddition reactions to form complex structures.

    Condensation Reactions: Formation of larger molecules through condensation.

    Dimerization Reactions: Formation of dimers through coupling reactions.

    Vilsmeier-Haack Reactions: Formylation reactions to introduce formyl groups.

    Electrophilic Substitution Reactions: Substitution of hydrogen atoms with electrophiles.

    Ring Opening Reactions: Breaking of the chromone ring to form open-chain compounds.

    Ring Opening Ring Closure Reactions: Conversion of open-chain compounds back to cyclic structures.

    Ring Degradation Reactions: Breakdown of the chromone ring.

    Colour Reactions: Formation of colored compounds through specific reactions.

Scientific Research Applications

Methylchromone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of various biologically active compounds.

    Biology: Studied for its role in cellular processes and its effects on different biological systems.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.

    Industry: Used in the production of pigments, cosmetics, and laser dyes.

Comparison with Similar Compounds

Methylchromone is compared with other similar compounds, such as:

This compound stands out due to its unique combination of biological activities and its potential for therapeutic applications.

Properties

IUPAC Name

3-methylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c1-7-6-12-9-5-3-2-4-8(9)10(7)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJKIHHNDMEBNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4057845
Record name Methylchromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85-90-5
Record name 3-Methylchromone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylchromone [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylchromone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76095
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Record name Methylchromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methylchromone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.492
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Record name METHYLCHROMONE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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